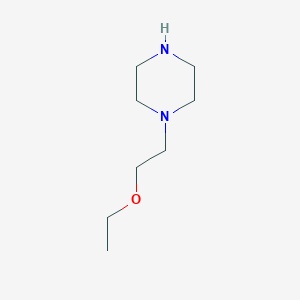
Manganese(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(3+) is a chemical element that belongs to the transition metal group. It is an essential nutrient for humans and animals, and it plays a crucial role in several biological processes. Manganese(3+) is also used in various industrial applications, such as steel production, battery manufacturing, and fertilizer production.
Applications De Recherche Scientifique
Nanoscale Manganese Oxides
Manganese oxides, especially in the form of manganese(3+), show outstanding structural, optical, catalytic, magnetic, and transport properties when synthesized at nanoscale dimensions. These properties open up opportunities for diverse applications in health and other fields. Manganese(3+) forms various stoichiometric oxides/hydroxides/oxyhydroxides, collectively termed as “manganese oxides,” which exhibit multivariance, polymorphism, thermodynamics, phase transition, crystallinity, and semiconducting behavior (Ghosh, 2020).
Underground Water Treatment
Manganese dioxide-modified chalcedonite (MDMC-3) has been used as the filling of a gravitation filter for underground water treatment, significantly reducing iron, manganese, color, and turbidity levels in the water. The material's oxidative-sorption capacity diminishes during water treatment, but it can be regenerated with an oxidant. Water-air backwashing has been identified as an effective method for cleaning the filtration bed (Michel, 2012).
Manganese-Enhanced Magnetic Resonance Imaging (MEMRI)
Manganese(2+), closely related to manganese(3+), is used in MEMRI, a technique combining the MRI relaxation effects of Mn2+ with its unique biological properties. MEMRI provides unique tissue contrast, assesses tissue viability, acts as a surrogate marker of calcium influx into cells, and traces neuronal connections (Koretsky & Silva, 2004).
Manganese Oxides in Catalysis and Storage
Manganese oxides, including Mn3O4, are utilized in various applications like high-density magnetic storage, catalysis, ion exchange, molecular adsorption, electrochemical materials, and solar-energy transformation. Understanding the structural and magnetic properties of manganese oxides is crucial for extending their applications in these domains (Zhao et al., 2008).
Leaching of Manganese Ores
In the steel and battery industry, manganese extraction from ores is a key process. Manganese dioxide (MnO2) is stable in acid or alkaline oxidizing conditions, so manganese extraction is performed under reducing conditions, converting insoluble Mn(IV) to soluble Mn(II). Different reducing agents, including inorganic/organic chemicals and agricultural/biomass wastes, are used in the leaching process (Sinha & Purcell, 2019).
Propriétés
Numéro CAS |
14546-48-6 |
|---|---|
Nom du produit |
Manganese(3+) |
Formule moléculaire |
Mn+3 |
Poids moléculaire |
54.93804 g/mol |
Nom IUPAC |
manganese(3+) |
InChI |
InChI=1S/Mn/q+3 |
Clé InChI |
MMIPFLVOWGHZQD-UHFFFAOYSA-N |
SMILES |
[Mn+3] |
SMILES canonique |
[Mn+3] |
Autres numéros CAS |
14546-48-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



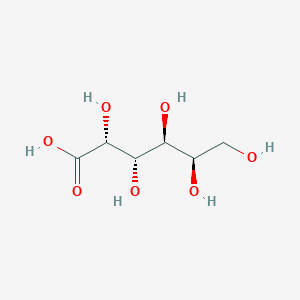

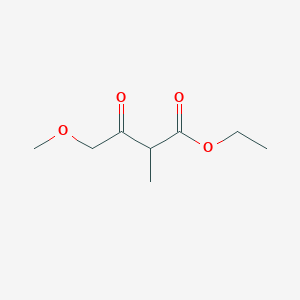
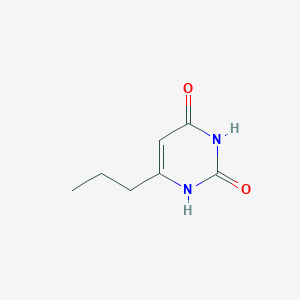
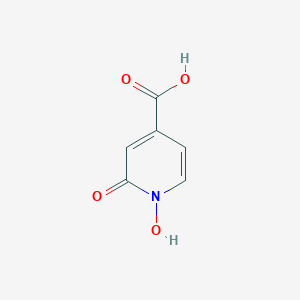
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)
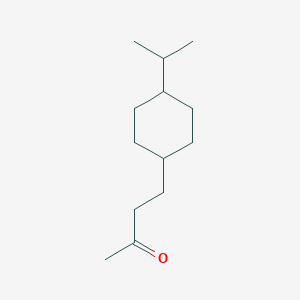
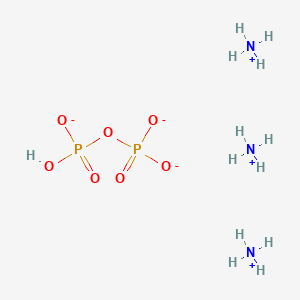
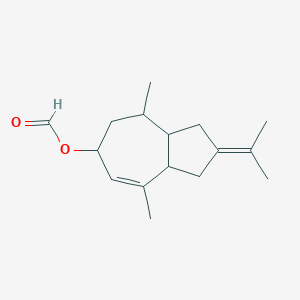
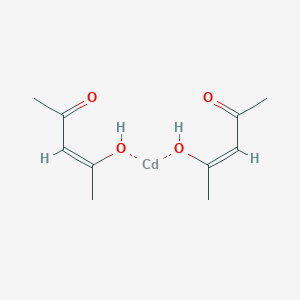
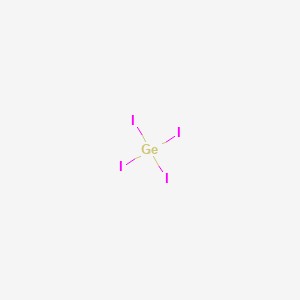

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
